molecular formula C15H11NO4 B3065674 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]- CAS No. 56374-47-1

2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-

Cat. No. B3065674
CAS RN: 56374-47-1
M. Wt: 269.25 g/mol
InChI Key: ITIHGMYTWCAPQI-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-, commonly known as NPC, is a chemical compound that has gained attention in various fields of scientific research. It has a molecular weight of 269.25 g/mol and a molecular formula of C15H11NO4 .

Scientific Research Applications

1. Electropolymerization and Conducting Polymers

2,5-Pyrrolidinedione derivatives have been explored in the synthesis of conducting polymers. For instance, research shows that bis(pyrrol-2-yl) arylenes, including 2,6-bis(pyrrol-2-yl)naphthalene, exhibit low oxidation potentials suitable for electropolymerization, leading to stable, electrically conducting polymers (Sotzing et al., 1996).

2. Synthesis of Aromatic Derivatives

The compound is used in the synthesis of aromatic derivatives. For example, 1-aryl-2,5 pyrrolidinediones have been synthesized, demonstrating unique NMR spectral characteristics and indicating constrained rotation around the nitrogen-aryl bond, contributing to their structural diversity (Hubbard et al., 1992).

3. Antimicrobial Screening

Novel azaimidoxy compounds, including 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, have been synthesized and evaluated for antimicrobial activities. These derivatives show potential as chemotherapeutic agents, highlighting the medicinal chemistry applications of 2,5-Pyrrolidinedione derivatives (Jain et al., 2006).

4. Ring Halogenations in Organic Synthesis

Research demonstrates the use of 1-Bromo-2,5-pyrrolidinedione in ring halogenations of polyalkylbenzenes, indicating its utility in organic synthesis processes (Bovonsombat & Mcnelis, 1993).

5. Formation of Cross-Linking and Monomeric Pyrrole Products

2,5-Pyrrolidinedione derivatives are involved in the formation of cross-linking and monomeric pyrrole products in the treatment of amino acids, peptides, and proteins. This is significant in understanding the neurotoxic effects of certain industrial solvents (Zhu et al., 1994).

6. Structural Studies and IR Spectra

The structures of 2,5-pyrrolidinedione derivatives have been studied using IR spectra and ab initio MO calculations, providing insights into their molecular characteristics and potential applications in materials science (Stamboliyska et al., 2000).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-13-7-8-14(18)16(13)20-15(19)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIHGMYTWCAPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423700
Record name 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-

CAS RN

56374-47-1
Record name 2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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